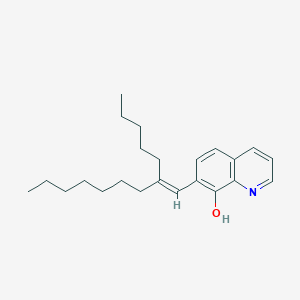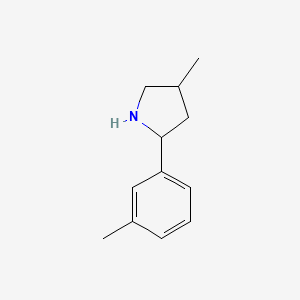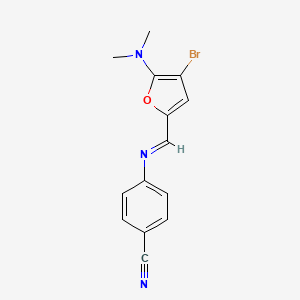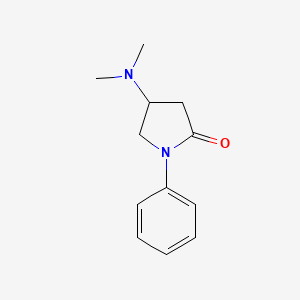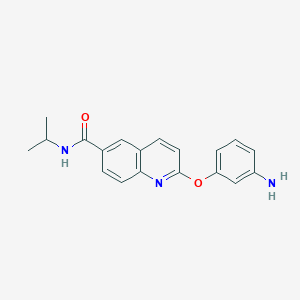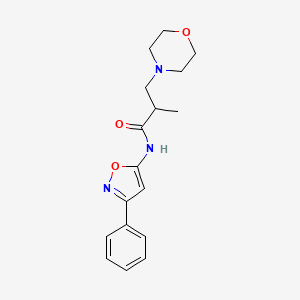![molecular formula C10H10N2O2 B12876617 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring an oxazole ring fused with a benzene ring, and an ethanone group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under dehydrating conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity and biological activity.
2-(Benzo[d]oxazol-2-yl)aniline: Contains an aniline group instead of an ethanone group, leading to different chemical properties and applications.
Uniqueness: 1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone is unique due to the presence of both the aminomethyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-[2-(aminomethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-3-2-4-8-10(7)12-9(5-11)14-8/h2-4H,5,11H2,1H3 |
InChI Key |
PFCBBAVTERQVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)



![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)

![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
